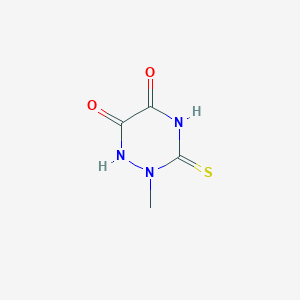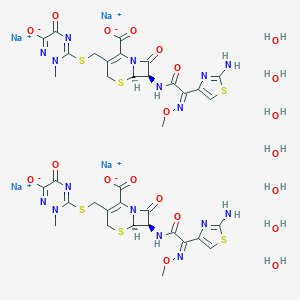
Baccatin III
Vue d'ensemble
Description
La baccatine III est un composé naturel isolé de l'if (espèce Taxus). C'est un précurseur crucial dans la voie de biosynthèse du paclitaxel, un médicament anticancéreux largement utilisé . La baccatine III est connue pour sa structure moléculaire complexe, qui comprend plusieurs groupes hydroxyle et un cycle oxétane .
Applications De Recherche Scientifique
La baccatine III a des applications significatives en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine . Elle sert d'intermédiaire clé dans la production semi-synthétique du paclitaxel, qui est utilisé dans le traitement de divers cancers, notamment du sein, du poumon et de l'ovaire . De plus, la baccatine III est utilisée dans des études relatives à la biosynthèse de produits naturels complexes et au développement de nouveaux agents anticancéreux .
5. Mécanisme d'Action
Le principal mécanisme d'action de la baccatine III implique son rôle de précurseur du paclitaxel . Le paclitaxel exerce ses effets en stabilisant les microtubules, ce qui inhibe la division cellulaire et induit l'apoptose dans les cellules cancéreuses . Les cibles moléculaires incluent la tubuline, une protéine qui forme le cadre structurel des microtubules .
Composés Similaires :
10-Désacétylbaccatine III : Un autre précurseur dans la voie de biosynthèse du paclitaxel.
Taxadiène : Un intermédiaire précoce dans la biosynthèse des taxanes.
Unicité : La baccatine III est unique en raison de son rôle spécifique dans la biosynthèse du paclitaxel et de sa structure moléculaire complexe, qui comprend plusieurs groupes fonctionnels essentiels à l'activité du paclitaxel . Contrairement à d'autres composés similaires, la baccatine III est directement impliquée dans les étapes finales de la synthèse du paclitaxel, ce qui en fait un intermédiaire crucial .
Mécanisme D'action
Target of Action
Baccatin III is a crucial precursor in the biosynthesis pathway of the anticancer drug paclitaxel . The primary target of this compound is the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylthis compound into this compound . This enzyme plays a vital role in the biosynthesis of paclitaxel .
Mode of Action
This compound interacts with its target, the enzyme DBAT, to form the core structure of paclitaxel . This interaction involves the acetylation of 10-deacetylthis compound at the 10-OH position, leading to the formation of this compound . This process is a key step in the biosynthesis of paclitaxel .
Biochemical Pathways
The biosynthesis of this compound is a part of the larger paclitaxel biosynthesis pathway . The conversion of 10-deacetylthis compound to this compound by DBAT is a critical step in this pathway . The resulting this compound serves as the core structure for the subsequent synthesis of paclitaxel .
Pharmacokinetics
It is known that this compound is a precursor to paclitaxel, and the pharmacokinetics of paclitaxel have been extensively studied . The bioavailability of this compound would be largely determined by its conversion to paclitaxel and the subsequent absorption, distribution, metabolism, and excretion (ADME) properties of paclitaxel .
Result of Action
The primary result of this compound’s action is the formation of paclitaxel, a potent anticancer drug . Paclitaxel has been shown to be effective against various cancer cell lines . Therefore, the action of this compound indirectly leads to the inhibition of cancer cell growth .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound through the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis has been shown to be influenced by the supply of glycerol and slightly acidic conditions with a low temperature . These factors can affect the catalysis of the recombinant DBAT strain, thereby influencing the production of this compound .
Analyse Biochimique
Biochemical Properties
Baccatin III interacts with a key enzyme of 10-deacetylthis compound-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylthis compound into this compound in taxol biosynthesis .
Cellular Effects
This compound has been evaluated and compared for its cytotoxic properties in different human cancer cell lines, namely human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431) and human liver cancer cells (HepG2) . Among the various cancer lines tested, HeLa was more susceptible to this compound with IC 50 of 4.30 µM while IC 50 values for A549, A431 and HepG2 ranged from 4 to 7.81 µM .
Molecular Mechanism
This compound shows G2/M phase cell cycle arrest, production of reactive oxygen species and depolarised mitochondrial membrane potential . In addition, annexin V-FITC staining was performed which showed the apoptotic cell death of HeLa cells, when treated with this compound .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of Taxol
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La baccatine III peut être synthétisée à partir de la 10-désacétylbaccatine III par une réaction de transfert d'acyle catalysée par l'enzyme 10-désacétylbaccatine III-10-O-acétyltransférase . Cette réaction nécessite généralement des conditions telles qu'un environnement légèrement acide et la présence d'acétyl-CoA comme cofacteur .
Méthodes de Production Industrielle : La production industrielle de baccatine III implique souvent l'extraction à partir de sources renouvelables comme les aiguilles de l'if, suivie d'une biotransformation in situ par des cellules entières . Cette méthode intègre l'extraction de la 10-désacétylbaccatine III et sa conversion en baccatine III en utilisant des souches microbiennes conçues pour exprimer les enzymes nécessaires .
Types de Réactions :
Oxydation : La baccatine III peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.
Réduction : Les réactions de réduction peuvent modifier le cycle oxétane et d'autres groupes fonctionnels.
Substitution : Les réactions de substitution impliquent souvent les groupes acétyle, conduisant à divers dérivés.
Réactifs et Conditions Communes :
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les réactions d'acétylation utilisent généralement l'anhydride acétique en présence d'une base comme la pyridine.
Produits Majeurs : Les principaux produits formés à partir de ces réactions incluent divers dérivés de la baccatine III, qui peuvent être traités ultérieurement pour produire du paclitaxel .
Comparaison Avec Des Composés Similaires
10-Deacetylbaccatin III: Another precursor in the paclitaxel biosynthesis pathway.
Taxadiene: An early intermediate in the biosynthesis of taxanes.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel and its complex molecular structure, which includes multiple functional groups that are essential for the activity of paclitaxel . Unlike other similar compounds, this compound is directly involved in the final steps of paclitaxel synthesis, making it a critical intermediate .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029474 | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27548-93-2 | |
| Record name | Baccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baccatin III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)




![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)

